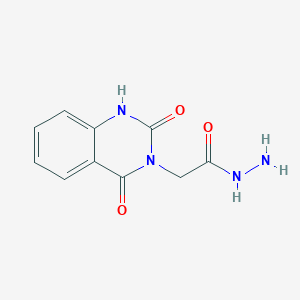
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
Vue d'ensemble
Description
The compound “2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide” is a molecule that contains a total of 28 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 N hydrazine, and 1 imide (-thio) . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
A novel I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides by reaction of isatins with o-amino N-aryl/alkyl benzamides was described . This was the first application of o-amino N-aryl/alkyl benzamides participating in oxidative rearrangement with isatins for synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) and the InChI key is BBIUTKWWDHKWBT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is 234.21 g/mol . The compound should be stored at a temperature between 28 C .Applications De Recherche Scientifique
Anticonvulsant Activity
- A study developed a series of compounds derived from 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, showing promising results in anticonvulsant activity. The leader compound improved convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential mechanism for anticonvulsive effects (El Kayal et al., 2019).
Monoamine Oxidase Inhibition
- Research on new derivatives of this compound has shown inhibitory activities against human monoamine oxidase A and B, with specific substituted compounds achieving submicromolar inhibition levels. This indicates potential applications in the treatment of neurological disorders (Amer et al., 2020).
Anticancer Properties
- Novel synthesis methods for derivatives of this compound have been developed, demonstrating cytotoxicity against various cancer cell lines. In silico molecular docking studies validated the anticancer activity, indicating the compounds' potential as DNA intercalators (Soda et al., 2022).
Utility in Synthesis of Heterocyclic Compounds
- Efficient synthesis methods for 2-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide have been achieved, leading to the creation of various heterocycles such as triazole, oxadiazole, and pyrazole (Hassan et al., 2013).
Molecular Docking Studies
- These compounds have been used in molecular docking studies to explore their interactions with biological targets, aiding in the understanding of their pharmacological activities and potential therapeutic applications (Pham Thi My et al., 2017).
Antimicrobial Activities
- Some derivatives have shown effective antimicrobial activities, indicating their potential use in combating bacterial infections (Alsahib et al., 2021).
Propriétés
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIUTKWWDHKWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)
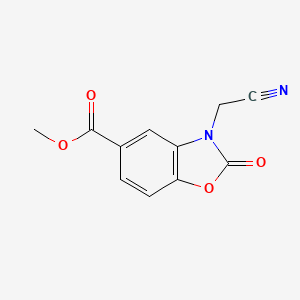


![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)
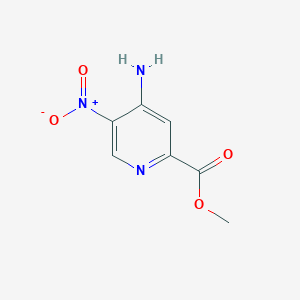
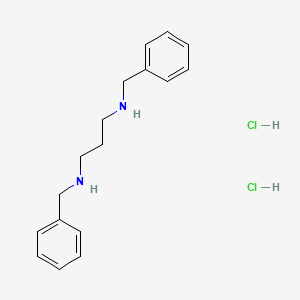

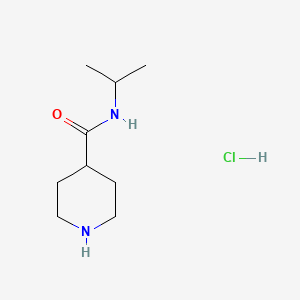

![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)
![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)
![Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1421364.png)